![molecular formula C7H14ClN B1280537 双环[2.2.1]庚烷-1-胺盐酸盐 CAS No. 75934-56-4](/img/structure/B1280537.png)
双环[2.2.1]庚烷-1-胺盐酸盐
描述
Bicyclo[2.2.1]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a bicyclic amine with a unique structure that includes a seven-membered ring system. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.
科学研究应用
Bicyclo[2.2.1]heptan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
生化分析
Biochemical Properties
Bicyclo[2.2.1]heptan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind agonistically to the estrogen receptor and antagonistically to the androgen receptor . These interactions suggest that bicyclo[2.2.1]heptan-1-amine hydrochloride can modulate hormone receptor activities, which could have implications in hormone-related biochemical pathways.
Cellular Effects
Bicyclo[2.2.1]heptan-1-amine hydrochloride influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving cancer cell lines, bicyclo[2.2.1]heptan-1-amine hydrochloride demonstrated anti-cancer metastatic effects by antagonizing the CXCR2 receptor . This indicates that the compound can interfere with cell migration and proliferation, which are critical processes in cancer progression.
Molecular Mechanism
The molecular mechanism of bicyclo[2.2.1]heptan-1-amine hydrochloride involves its binding interactions with biomolecules. It acts as an antagonist to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . Additionally, the compound’s interaction with hormone receptors suggests that it can modulate gene expression by influencing receptor-mediated signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bicyclo[2.2.1]heptan-1-amine hydrochloride have been studied over time. The compound exhibits high stability in simulated intestinal and gastric fluids, as well as in rat and human plasma . It shows lower stability in liver microsomes, indicating potential degradation in hepatic environments. Long-term studies have shown that the compound maintains its anti-cancer properties over extended periods, suggesting sustained efficacy in inhibiting cancer cell metastasis .
Dosage Effects in Animal Models
The effects of bicyclo[2.2.1]heptan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell migration without significant toxicity . At higher doses, adverse effects such as toxicity and reduced cell viability have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Bicyclo[2.2.1]heptan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For example, the compound’s stability in plasma suggests that it may be metabolized by plasma enzymes, while its degradation in liver microsomes indicates hepatic metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, bicyclo[2.2.1]heptan-1-amine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of bicyclo[2.2.1]heptan-1-amine hydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-1-one using a reducing agent such as lithium aluminum hydride, followed by the reaction with ammonium chloride to form the amine hydrochloride salt. The reaction conditions typically involve:
Reduction Step: Bicyclo[2.2.1]heptan-1-one is dissolved in anhydrous ether, and lithium aluminum hydride is added slowly under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.
Formation of Hydrochloride Salt: The resulting amine is then treated with ammonium chloride in an aqueous solution to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]heptan-1-amine hydrochloride may involve more scalable methods such as catalytic hydrogenation of bicyclo[2.2.1]heptan-1-one in the presence of a suitable catalyst, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
作用机制
The mechanism of action of bicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-amine hydrochloride: Similar structure but with the amine group at a different position.
Bicyclo[2.2.1]heptane: Lacks the amine group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]heptan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
Bicyclo[2.2.1]heptan-1-amine hydrochloride is unique due to its specific ring structure and the presence of the amine group at the 1-position. This configuration imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
bicyclo[2.2.1]heptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-3-1-6(5-7)2-4-7;/h6H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKYNDIOQMIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505507 | |
| Record name | Bicyclo[2.2.1]heptan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75934-56-4 | |
| Record name | 75934-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




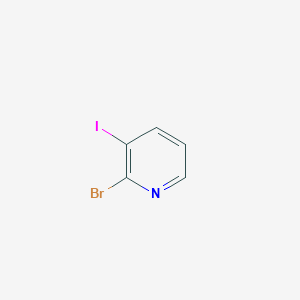

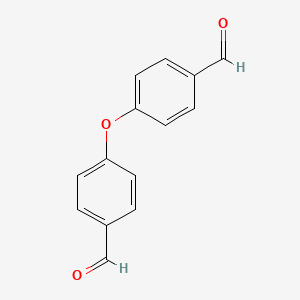
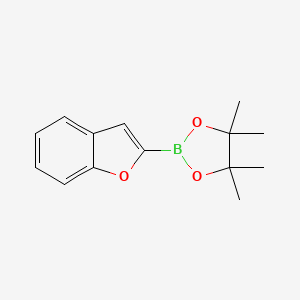

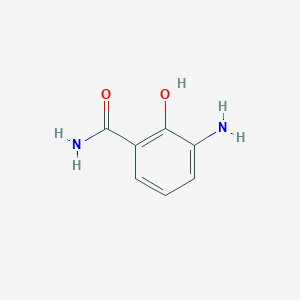
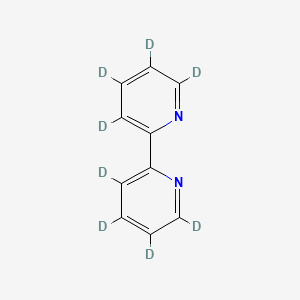
![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)

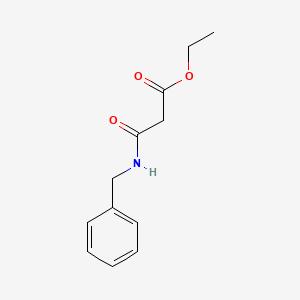
![4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1280480.png)

